molecular formula C6H7F2N3 B3271659 3,6-Difluoro-N,N-dimethylpyrazin-2-amine CAS No. 55215-63-9

3,6-Difluoro-N,N-dimethylpyrazin-2-amine

Cat. No.: B3271659
CAS No.: 55215-63-9
M. Wt: 159.14 g/mol
InChI Key: HFVBDRHHEVZXNH-UHFFFAOYSA-N
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Description

3,6-Difluoro-N,N-dimethylpyrazin-2-amine is a pyrazine derivative characterized by two fluorine atoms at the 3- and 6-positions of the pyrazine ring and a dimethylamino group at the 2-position. The dimethylamino group enhances lipophilicity, while fluorine substituents influence electronic effects and metabolic stability .

Properties

IUPAC Name

3,6-difluoro-N,N-dimethylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3/c1-11(2)6-5(8)9-3-4(7)10-6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVBDRHHEVZXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CN=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,6-difluoropyrazine with dimethylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives .

Scientific Research Applications

3,6-Difluoro-N,N-dimethylpyrazin-2-amine is utilized in several scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The fluorine atoms and the dimethylamino group play crucial roles in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key References
3,6-Difluoro-N,N-dimethylpyrazin-2-amine F (3,6); N(CH₃)₂ (2) C₆H₇F₂N₃ 183.14 Target Compound
5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine Cl (5); F (3,6); N(CH₃)₂ (2) C₆H₆ClF₂N₃ 193.58
6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine Cl (6); F (3,5); N(CH₃)₂ (2) C₆H₆ClF₂N₃ 193.58
3-Chloro-N,N-dimethylpyrazin-2-amine Cl (3); N(CH₃)₂ (2) C₆H₈ClN₃ 157.60
3,5-Dibromo-N,N-dimethylpyrazin-2-amine Br (3,5); N(CH₃)₂ (2) C₆H₆Br₂N₃ 295.94
6-Chloro-N-(2,2-difluoroethyl)pyrazin-2-amine Cl (6); NH(CH₂CF₂H) (2) C₆H₆ClF₂N₃ 193.58

Key Observations :

  • Halogen Effects: Fluorine (atomic radius: 0.64 Å) and chlorine (0.99 Å) differ in size and electronegativity, impacting steric hindrance and electronic properties.
  • Substituent Position : The 3,6-difluoro substitution in the target compound creates a symmetric electronic environment, whereas analogs like 5-chloro-3,6-difluoro (asymmetric) may exhibit varied reactivity .

Physicochemical Properties

Property This compound (Predicted) 6-Chloro-N-(2,2-difluoroethyl)pyrazin-2-amine 3-Chloro-N,N-dimethylpyrazin-2-amine
Density (g/cm³) 1.40–1.45 1.433 1.30 (estimated)
Boiling Point (°C) 250–280 276.9 ~260
pKa 2.5–3.0 2.82 3.1 (estimated)
Water Solubility Low (lipophilic) Low Moderate

Notes:

  • The dimethylamino group increases lipophilicity (logP ~1.5–2.0), while fluorine enhances metabolic stability by resisting oxidative degradation .
  • The lower pKa of fluorinated analogs (e.g., 2.82 in ) suggests stronger electron-withdrawing effects compared to chlorinated derivatives .

Biological Activity

3,6-Difluoro-N,N-dimethylpyrazin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8F2N4C_7H_8F_2N_4, with a molecular weight of approximately 186.17 g/mol. The compound features a pyrazine ring substituted with two fluorine atoms and two dimethylamine groups, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms can vary based on the context of use:

  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cellular signaling pathways. For example, it has been shown to affect the phosphorylation processes regulated by cyclin-dependent kinases (CDKs) .
  • Receptor Binding : It can bind to certain receptors, altering their activity and leading to downstream biological effects. This interaction can modulate cellular responses, particularly in cancer cells .

Table 1: Biological Activity Summary

Activity Type Description
Antitumor Activity Exhibits selective inhibition against certain cancer cell lines.
Enzyme Inhibition Potential inhibitor of PKMYT1 and other related kinases.
Cellular Localization Shows localization in cellular organelles such as the Golgi apparatus.
Cytotoxicity Moderate cytotoxic effects on human tumor cell lines A549 and HeLa.

Case Studies and Research Findings

  • Antitumor Efficacy : In a study investigating various pyrazine derivatives, this compound demonstrated significant antitumor activity against A549 lung cancer cells. The mechanism was linked to the inhibition of tubulin polymerization, which is crucial for cell division .
  • Selectivity in Kinase Inhibition : Research indicated that this compound selectively inhibits PKMYT1, a kinase involved in DNA damage response pathways. This selectivity was confirmed through structure-activity relationship (SAR) studies that highlighted the importance of specific functional groups in enhancing potency .
  • Fluorescence Polarization Assays : Fluorescence polarization assays were employed to evaluate the binding affinity of this compound to target proteins. Results showed a favorable binding profile compared to non-selective inhibitors .

Table 2: Comparison with Related Compounds

Compound Name CAS Number Biological Activity
5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine55215-64-0Moderate cytotoxicity; enzyme inhibition
6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amineNot AvailableSimilar structural properties; varied activity
N-(6-Chloro-3-pyridylmethyl)ethylamine120739-77-7Different mechanism; less potent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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